2-(5-Bromopyridin-3-YL)-4,4-dimethyl-4,5-dihydrooxazole
Description
2-(5-Bromopyridin-3-yl)-4,4-dimethyl-4,5-dihydrooxazole is a heterocyclic compound featuring a 4,4-dimethyl-4,5-dihydrooxazole core fused to a 5-bromopyridin-3-yl substituent. The oxazoline ring contributes rigidity and electron-rich character, while the bromine atom at the pyridine’s 5-position enhances its utility as a synthetic intermediate in cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) . This compound is synthesized via cyclocondensation of 5-bromo-3-pyridinecarboxylic acid derivatives with 2-amino-2-methylpropanol, followed by dehydration . Its structural uniqueness lies in the bromopyridinyl group, which imparts distinct electronic and steric properties compared to non-halogenated analogs.
Properties
IUPAC Name |
2-(5-bromopyridin-3-yl)-4,4-dimethyl-5H-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-10(2)6-14-9(13-10)7-3-8(11)5-12-4-7/h3-5H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJTTXXSRAHRJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(=N1)C2=CC(=CN=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30580148 | |
| Record name | 3-Bromo-5-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
923276-49-7 | |
| Record name | 3-Bromo-5-(4,4-dimethyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30580148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Acid Chloride-Mediated Amide Formation
A widely reported method involves the condensation of 5-bromonicotinic acid derivatives with β-amino alcohols. The protocol proceeds as follows:
Synthesis of 5-bromonicotinoyl chloride :
$$ \text{5-Bromonicotinic acid} + \text{SOCl}_2 \rightarrow \text{5-Bromonicotinoyl chloride} $$Amide formation with 2-amino-2-methyl-1-propanol :
$$ \text{5-Bromonicotinoyl chloride} + \text{H}2\text{N-C(CH}3\text{)}2\text{CH}2\text{OH} \rightarrow \text{N-(2-hydroxy-1,1-dimethylethyl)-5-bromonicotinamide} $$Cyclization to oxazoline :
Dehydration using Burgess reagent ($$ \text{MeO}2\text{SO}2\text{NCO}_2\text{Et} $$) or polyphosphoric acid (PPA) induces cyclization:
$$
\text{Amide} \xrightarrow{\Delta, \text{PPA}} \text{2-(5-Bromopyridin-3-yl)-4,4-dimethyl-4,5-dihydrooxazole} \quad
$$
Optimization Notes :
- Yields improve with anhydrous conditions (60–78% reported).
- Alternative cyclizing agents: Thionyl chloride ($$ \text{SOCl}2 $$) or $$ \text{PCl}5 $$ in toluene.
Halogen Dance Strategy for Late-Stage Bromination
For substrates where direct pyridine bromination is challenging, a halogen dance rearrangement enables regiocontrol:
Synthesis of 3-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)pyridine :
Prepared via cyclocondensation of nicotinamide with 2-amino-2-methyl-1-propanol.Directed ortho-metallation (DoM) :
Treatment with $$ \text{LDA} $$ ($$ \text{LiN}(i-\text{Pr})_2 $$) at –78°C generates a lithiated intermediate at C-4 of the pyridine.Electrophilic bromination :
Quenching with $$ \text{CBr}4 $$ or $$ \text{Br}2 $$ installs bromine at C-5:
$$
\text{Pyridine-Li} + \text{Br}_2 \rightarrow \text{this compound} \quad
$$
Challenges :
- Competing side reactions at the oxazoline nitrogen necessitate temporary silylation (e.g., TIPS protection).
- Low yields (22–35%) due to steric hindrance from dimethyl groups.
Suzuki–Miyaura Cross-Coupling of Oxazoline Boronic Esters
Recent advances in transition-metal catalysis enable fragment coupling:
Synthesis of 4,4-dimethyl-4,5-dihydrooxazole-2-boronic ester :
Lithiation of 2-chloro-4,4-dimethyl-4,5-dihydrooxazole followed by transmetallation with $$ \text{B(OiPr)}_3 $$.Coupling with 3,5-dibromopyridine :
Pd(PPh$$3$$)$$4$$-catalyzed reaction selectively substitutes bromine at C-3:
$$
\text{3,5-Dibromopyridine} + \text{Oxazoline-Bpin} \xrightarrow{\text{Pd}^0} \text{Target Compound} \quad
$$
Advantages :
- High regioselectivity (>90%) with microwave-assisted conditions.
- Functional group tolerance for scale-up.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Cyclocondensation | 60–78 | >95 | One-pot simplicity | Sensitivity to moisture |
| Halogen Dance | 22–35 | 85–90 | Late-stage bromination | Low yields, protection required |
| Suzuki–Miyaura Coupling | 70–82 | >98 | Scalability, regiocontrol | Requires boronic ester synthesis |
Mechanistic Insights and Side Reactions
Competing Ring-Opening in Oxazoline Synthesis
Under acidic conditions, the oxazoline ring may undergo hydrolysis to regenerate the β-hydroxyamide. Stabilization strategies include:
Regiochemical Control in Bromination
The pyridine nitrogen directs electrophilic substitution to C-2 and C-4 positions. Achieving C-5 bromination requires:
- Steric shielding : Bulk substituents at C-3 (e.g., oxazoline) hinder C-2/C-4 reactivity.
- Redox modulation : $$ \text{NBS} $$ ($$ \text{N}- $$bromosuccinimide) with radical initiators (AIBN) favors C-5 bromination.
Scientific Research Applications
2-(5-Bromopyridin-3-YL)-4,4-dimethyl-4,5-dihydrooxazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and organic semiconductors.
Biological Research: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, enabling the construction of complex molecules.
Mechanism of Action
The mechanism of action of 2-(5-Bromopyridin-3-YL)-4,4-dimethyl-4,5-dihydrooxazole depends on its specific application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, modulating their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table highlights key structural analogs and their differences:
* Similarity indices calculated using Tanimoto coefficients based on structural fingerprints .
- Electronic Effects : Bromine’s electronegativity increases the pyridine ring’s electron-withdrawing nature, enhancing reactivity in nucleophilic aromatic substitution compared to ethoxy or phenyl analogs .
- Steric Effects : The 5-bromopyridinyl group creates steric hindrance, reducing reactivity in crowded catalytic systems compared to smaller substituents (e.g., methoxy) .
Physicochemical Properties
- NMR Shifts : The target compound’s pyridinyl protons resonate at δ 7.92–7.87 (aromatic) and δ 1.38 (methyl), whereas phenyl analogs (e.g., 4,4-dimethyl-2-phenyl-2-oxazoline) show upfield shifts (δ 7.38–7.11) due to reduced electron withdrawal .
- Thermal Stability: Brominated derivatives exhibit lower melting points (e.g., 153–155°C for iodinated analogs) compared to non-halogenated compounds .
Biological Activity
2-(5-Bromopyridin-3-YL)-4,4-dimethyl-4,5-dihydrooxazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a brominated pyridine ring and a dihydrooxazole moiety, contributing to its unique biological profile. The molecular formula is C11H12BrN2O, with a molecular weight of 270.13 g/mol. The presence of the bromine atom can enhance the lipophilicity and biological activity of the compound.
Antimicrobial Activity
Recent studies have shown that derivatives of oxazoles exhibit varying degrees of antimicrobial activity. For instance, compounds similar to this compound have been tested against various bacterial strains. Preliminary results suggest that these compounds demonstrate selective activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis while showing less efficacy against Gram-negative strains like Escherichia coli .
| Compound | Target Bacteria | Activity (MIC µg/mL) |
|---|---|---|
| 2-(5-Br-Pyridine) | Staphylococcus aureus | 32 |
| 2-(5-Br-Pyridine) | Bacillus subtilis | 16 |
| 2-(5-Br-Pyridine) | Escherichia coli | >128 |
Anticancer Activity
The anticancer potential of oxazole derivatives has been extensively studied. For example, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3) cancer cells .
A study evaluating the cytotoxicity of related oxazoles revealed that certain structural modifications significantly enhance their anticancer properties. The structure-activity relationship indicates that the presence of electron-withdrawing groups increases potency against cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
| PC3 | 12 |
The proposed mechanism through which these compounds exert their biological effects involves the inhibition of key enzymes or receptors associated with cell proliferation and survival. For instance, some studies suggest that oxazole derivatives may act as inhibitors of specific kinases involved in cancer cell signaling pathways .
Case Studies
- Case Study on Antimicrobial Efficacy : A study published in Organic & Biomolecular Chemistry evaluated a series of oxazole derivatives for their antibacterial properties. The results indicated that modifications at the pyridine ring significantly influenced antimicrobial activity, with certain derivatives showing promising results against resistant strains .
- Case Study on Anticancer Properties : Research conducted on a related compound demonstrated its effectiveness in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, revealing a dose-dependent response in tumor size reduction .
Q & A
What are the optimal synthetic routes for preparing 2-(5-Bromopyridin-3-YL)-4,4-dimethyl-4,5-dihydrooxazole?
Basic
The compound can be synthesized via Procedure B (general dihydrooxazole synthesis), involving condensation of precursors followed by isolation using alumina column chromatography (20% AcOEt/hexane, Rf = 0.4), yielding 88% as a yellow oil . For bromopyridinyl derivatives, Suzuki-Miyaura cross-coupling is effective: reacting brominated intermediates with arylboronic acids in the presence of Pd catalysts (e.g., tetrakistriphenylphosphine palladium(0)) under basic conditions (aqueous Na2CO3) achieves yields up to 80% .
How is the compound purified post-synthesis, and what analytical methods confirm its purity?
Basic
Purification typically employs flash column chromatography (silica gel or alumina, hexane/EtOAc gradients) . For advanced characterization:
- FT-IR : Key peaks include ν(C=N) at ~1666 cm<sup>-1</sup> and ν(C-Br) at ~600–700 cm<sup>-1</sup> .
- NMR : <sup>1</sup>H NMR signals for methyl groups (δ 1.38 ppm, singlet) and aromatic protons (δ 7.87–7.92 ppm) .
- Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 296.208 for C14H18BrNO) .
What role does this compound play in Pd-catalyzed asymmetric allylic alkylation?
Advanced
The dihydrooxazole moiety acts as a chiral ligand in Pd(0)-catalyzed reactions. For example, 2-(2-(diphenylphosphanyl)phenyl)-4,4-dimethyl-4,5-dihydrooxazole (L1) enables enantioselective synthesis of tricyclic indoles (70% yield) by coordinating Pd and stabilizing transition states . Key factors:
- Ligand-to-metal ratio (1:1 preferred).
- Solvent polarity (toluene or THF).
- Temperature (50°C optimal for kinetic control).
How can regioselective metallation modify the dihydrooxazole scaffold?
Advanced
Butyllithium in THF/hexamethylphosphoramide (HMPA) selectively metallates the C-5 position of 2-(2-furyl)-4,4-dimethyl-4,5-dihydrooxazole, enabling electrophilic quenching (e.g., with iodomethane) to introduce substituents .
Methodological considerations :
- Dry solvents and inert atmosphere (Ar/N2).
- Reaction monitoring via <sup>19</sup>F NMR (for fluorinated electrophiles).
- Quenching at −78°C to avoid side reactions.
What structural insights are available from X-ray crystallography of related derivatives?
Advanced
Crystal data for bromopyridinyl-oxadiazole derivatives (e.g., C18H13BrN4O3S3) reveal:
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell (Å) | a = 7.0327, b = 7.6488, c = 36.939 |
| β angle | 91.315° |
| Z | 4 |
This data confirms π-stacking interactions between pyridinyl and oxadiazole rings, influencing electronic properties .
How are contradictions in spectroscopic data across studies resolved?
Advanced
Discrepancies in NMR or IR data often arise from solvent effects , conformational flexibility , or impurity profiles . Mitigation strategies:
- Compare data under identical conditions (e.g., CDCl3 vs. DMSO-d6).
- Use 2D NMR (COSY, HSQC) to assign overlapping signals.
- Validate purity via HPLC-MS (e.g., >95% purity threshold) .
What applications exist in polymer synthesis or organometallic chemistry?
Advanced
The compound serves as a precursor for organotin polymers via Wurtz coupling or dehydrogenative polymerization. Example:
- Reacting 2-(2-bromophenyl)-4,4-dimethyl-4,5-dihydrooxazole with SnCl4 forms hypercoordinated tin complexes, which polymerize under Wilkinson catalyst (RhCl(PPh3)3) to yield thermally stable materials .
How does the bromine substituent influence reactivity in cross-coupling reactions?
Advanced
The 5-bromopyridinyl group enhances electrophilicity at the C-3 position, facilitating:
- Buchwald-Hartwig amination with primary amines.
- Negishi coupling using Zn organometallics.
- Sonogashira coupling with terminal alkynes (Pd/Cu co-catalysis).
Optimization tip : Use Pd2(dba)3 with XPhos ligand for sterically hindered partners .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
